molecular formula C14H9N3 B12880629 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B12880629
M. Wt: 219.24 g/mol
InChI Key: XEDPOWGWPCVMTA-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a phenyl group at the 2-position and a carbonitrile group at the 4-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolopyridine derivatives . These methods typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure successful cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both a phenyl group and a carbonitrile group, which confer distinct chemical and biological properties. These functional groups can enhance its binding affinity to molecular targets and its potential as a lead compound in drug discovery.

Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-6-7-16-14-12(11)8-13(17-14)10-4-2-1-3-5-10/h1-8H,(H,16,17)

InChI Key

XEDPOWGWPCVMTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C#N

Origin of Product

United States

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